molecular formula C17H20Cl2N4O B2872135 4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride CAS No. 1047974-74-2

4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride

Cat. No.: B2872135
CAS No.: 1047974-74-2
M. Wt: 367.27
InChI Key: XDOOLDBTGNTELB-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a benzamide moiety, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)pyridin-3-amine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or piperazines.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, possibly as an intermediate in drug synthesis.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

  • 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Uniqueness: 4-Chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which may confer different chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O.ClH/c1-21-9-11-22(12-10-21)16-15(3-2-8-19-16)20-17(23)13-4-6-14(18)7-5-13;/h2-8H,9-12H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDWGXDYLVHDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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